molecular formula C11H9F3O2 B1429550 3-Methyl-5-(trifluoromethyl)cinnamic acid CAS No. 1092460-62-2

3-Methyl-5-(trifluoromethyl)cinnamic acid

Cat. No. B1429550
M. Wt: 230.18 g/mol
InChI Key: IIMWKXQSZIMHCN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 1092460-62-2 . It has a molecular weight of 230.19 . The IUPAC name for this compound is (2E)-3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid .


Synthesis Analysis

The synthesis of 3-Methyl-5-(trifluoromethyl)cinnamic acid involves a reaction of m-trifluoromethyl-α-bromohydrocinnamic acid with isopropanol and benzyltriethylammonium chloride, followed by the addition of aqueous sodium hydroxide . Another method involves the reaction of an aldehyde with malonic acid in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular formula of 3-Methyl-5-(trifluoromethyl)cinnamic acid is C10H7F3O2 . This compound belongs to the class of (trifluoromethyl)benzenes and is a member of cinnamic acids and styrenes .


Physical And Chemical Properties Analysis

3-Methyl-5-(trifluoromethyl)cinnamic acid is a solid at 20°C . It has a melting point of 134-137°C and a boiling point of 289.6°C at 760 mmHg . The vapor pressure of this compound is 0.001mmHg at 25°C .

Scientific Research Applications

Application 1: Treatment of Resistant Bacterial Infections

  • Methods of Application: The compounds were prepared by microwave-assisted synthesis and tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). They were also evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644 .
  • Results or Outcomes: Certain compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 2: Sedative Hypnotic Activity

  • Summary of the Application: This compound has shown sedative hypnotic activity in mice, indicating potent inhibition of spontaneous motility .
  • Results or Outcomes: The compound demonstrated potent inhibition of spontaneous motility in mice, suggesting it may have potential as a sedative hypnotic .

Application 3: Antioxidant Plating

  • Summary of the Application: This compound can be used to plate compounds that contain antioxidants .
  • Results or Outcomes: The compound is used in the process of antioxidant plating, but the specific results or outcomes are not detailed in the source .

Application 4: Investigation of Hydrophobic Interactions

  • Summary of the Application: This compound was employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
  • Results or Outcomes: The compound was used to study the interactions of hydrophobic molecules, but the specific results or outcomes are not detailed in the source .

Application 5: Treatment of Dysproliferative Diseases

  • Summary of the Application: This compound can be used to treat dysproliferative diseases .
  • Results or Outcomes: The compound is used in the treatment of dysproliferative diseases, but the specific results or outcomes are not detailed in the source .

Application 6: Anticancer Activity

  • Summary of the Application: Cinnamic acid derivatives, including “3-Methyl-5-(trifluoromethyl)cinnamic acid”, have been reported to exhibit anticancer activity .
  • Results or Outcomes: The compound demonstrated anticancer activity, but the specific results or outcomes are not detailed in the source .

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

(E)-3-[3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWKXQSZIMHCN-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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